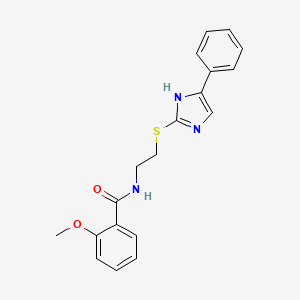
4-(2-Methylcyclopropyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Methylcyclopropyl)butan-1-amine” is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 .
Synthesis Analysis
The synthesis of amines like “4-(2-Methylcyclopropyl)butan-1-amine” can be achieved through various methods. One such method is the reductive amination of aldehydes and ketones . This process involves the reaction of an aldehyde or ketone with a primary amine to form an imine, also known as a Schiff base .Molecular Structure Analysis
The molecular structure of “4-(2-Methylcyclopropyl)butan-1-amine” can be represented by the InChI code: 1S/C8H17N/c1-7-6-8(7)4-2-3-5-9/h7-8H,2-6,9H2,1H3 .Wissenschaftliche Forschungsanwendungen
Aminolysis Reactions
Aminolysis reactions involving cyclopropyl-containing compounds, as demonstrated by Novakov et al. (2017), are pivotal in organic synthesis, offering pathways to generate a variety of functionalized molecules. This study highlighted the reactivity of cyclopropyl derivatives in the presence of amines, underpinning their potential in synthesizing complex amine-containing structures which could be analogous to "4-(2-Methylcyclopropyl)butan-1-amine" applications (Novakov et al., 2017).
Synthesis and Structural Analysis
Derivatives of butan-1-amine, such as those discussed by Jebas et al. (2013), have been synthesized and structurally characterized, providing a foundation for understanding the chemical behavior and potential applications of "4-(2-Methylcyclopropyl)butan-1-amine". These studies contribute to the field of crystallography and molecular design, offering insights into the structural aspects that govern reactivity and interaction (Jebas et al., 2013).
Catalytic Applications
The development of new catalysts utilizing amines is a significant area of research. For instance, the work by Lifchits and Charette (2008) on the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles showcases the potential of amine compounds in facilitating stereoselective syntheses. This research is relevant to understanding how "4-(2-Methylcyclopropyl)butan-1-amine" might act in catalytic processes, leading to the efficient synthesis of complex organic molecules (Lifchits & Charette, 2008).
Material Science and Polymer Chemistry
Amines play a crucial role in material science, particularly in the synthesis of novel polymers. Guillaneuf et al. (2010) explored the use of amines in nitroxide-mediated photopolymerization, indicating the potential of "4-(2-Methylcyclopropyl)butan-1-amine" in developing new polymeric materials with unique properties (Guillaneuf et al., 2010).
Environmental Applications
Amines, such as those studied by Singto et al. (2016), have been investigated for carbon dioxide capture, showcasing their importance in addressing environmental challenges. This research suggests that "4-(2-Methylcyclopropyl)butan-1-amine" and similar compounds could contribute to the development of efficient and sustainable CO2 capture technologies (Singto et al., 2016).
Eigenschaften
IUPAC Name |
4-(2-methylcyclopropyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-6-8(7)4-2-3-5-9/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBRZXZMOCCDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806643.png)



![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2806648.png)



![4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2806656.png)
![1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B2806660.png)